Home > Products > Screening Compounds P29926 > (R)-2-(3-methylpiperazin-1-yl)pyrimidine
(R)-2-(3-methylpiperazin-1-yl)pyrimidine -

(R)-2-(3-methylpiperazin-1-yl)pyrimidine

Catalog Number: EVT-1789444
CAS Number:
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-2-(3-methylpiperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a 3-methylpiperazine substituent, which contributes to its biological activity and potential applications in medicinal chemistry.

Source

The synthesis and characterization of (R)-2-(3-methylpiperazin-1-yl)pyrimidine have been explored in various studies, highlighting its importance in drug development and biological research. It is often synthesized as part of broader investigations into pyrimidine derivatives that exhibit pharmacological properties.

Classification

(R)-2-(3-methylpiperazin-1-yl)pyrimidine can be classified as:

  • Chemical Class: Pyrimidines
  • Substituent: Piperazine derivative
  • Chirality: Chiral compound due to the presence of a stereocenter at the carbon atom adjacent to the pyrimidine ring.
Synthesis Analysis

Methods

The synthesis of (R)-2-(3-methylpiperazin-1-yl)pyrimidine typically involves several key steps, which may include:

  1. Formation of the Pyrimidine Ring: The starting materials often include substituted ureas or thioureas, which undergo cyclization reactions to form the pyrimidine core.
  2. Piperazine Substitution: The introduction of the piperazine moiety can be achieved through nucleophilic substitution reactions where 3-methylpiperazine reacts with a suitable pyrimidine precursor.

Technical Details

In one reported synthesis, a multi-step reaction pathway is utilized, where the initial formation of a pyrimidine derivative is followed by functionalization at the 2-position using 3-methylpiperazine. This can involve:

  • Reagents: Common reagents include bases such as potassium carbonate and solvents like dimethylformamide.
  • Conditions: Reactions may be performed under reflux or microwave irradiation to enhance yields and reduce reaction times.
Molecular Structure Analysis

Structure

(R)-2-(3-methylpiperazin-1-yl)pyrimidine features:

  • A six-membered pyrimidine ring.
  • A piperazine ring attached at the 2-position of the pyrimidine.
  • The methyl group on the piperazine contributes to its steric properties and biological interactions.

Data

The molecular formula for (R)-2-(3-methylpiperazin-1-yl)pyrimidine is C10H14N4C_{10}H_{14}N_4, with a molar mass of approximately 194.25 g/mol. The compound exhibits specific stereochemistry due to the (R) configuration at its chiral center.

Chemical Reactions Analysis

Reactions

(R)-2-(3-methylpiperazin-1-yl)pyrimidine can participate in several chemical reactions, including:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in the piperazine can act as nucleophiles, allowing further functionalization.
  2. Coupling Reactions: It may undergo coupling reactions with various electrophiles to form more complex structures relevant in medicinal chemistry.

Technical Details

In synthetic pathways, reactions are often optimized for yield and selectivity. For instance, conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes in functionalization reactions.

Mechanism of Action

Process

The mechanism of action for (R)-2-(3-methylpiperazin-1-yl)pyrimidine is primarily linked to its interaction with biological targets such as receptors or enzymes. It may function as an inhibitor or modulator within specific biochemical pathways.

Data

Studies have shown that derivatives of this compound can exhibit activity against various targets, including kinases and neurotransmitter receptors, indicating its potential role in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

(R)-2-(3-methylpiperazin-1-yl)pyrimidine is typically a solid at room temperature. Its melting point and solubility characteristics depend on purity and crystallization conditions but are generally favorable for biological assays.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that it retains structural integrity during typical synthetic procedures.

Applications

Scientific Uses

(R)-2-(3-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:

  • Drug Development: It serves as a lead compound for developing new therapeutics targeting central nervous system disorders or cancer.
  • Biological Assays: Used in screening assays to evaluate receptor binding affinities and enzyme inhibition profiles.

Research continues to explore its potential in various fields, including pharmacology and medicinal chemistry, highlighting its versatility as a building block for more complex drug candidates.

Introduction to (R)-2-(3-Methylpiperazin-1-yl)pyrimidine in Medicinal Chemistry

Structural Significance of Chiral Pyrimidine-Piperazine Hybrid Scaffolds

The (R)-2-(3-methylpiperazin-1-yl)pyrimidine scaffold exemplifies a hybrid architecture where the electron-deficient pyrimidine ring and basic piperazine moiety create complementary pharmacophoric elements. The pyrimidine ring serves as a hydrogen-bond acceptor through its N1 and N3 atoms, facilitating interactions with biological targets such as ATP-binding sites in kinases or catalytic pockets in enzymes. Concurrently, the piperazine nitrogen (N4) provides protonation sites for salt bridge formation under physiological conditions, enhancing solubility and membrane interaction. The chiral 3-methyl group introduces steric and electronic asymmetry that profoundly influences the molecule’s conformational landscape:

  • Stereoelectronic Effects: The (R)-methyl substituent preferentially occupies an equatorial position in the piperazine chair conformation, directing the pyrimidine ring into distinct spatial orientations. This chiral environment creates diastereotopic faces that differentially interact with biological targets. Quantum mechanical calculations reveal that the methyl group’s electron-donating properties subtly alter the basicity of the adjacent N4 atom (pKa shift ~0.3-0.5 units compared to des-methyl analogs), influencing protonation states and hydrogen-bonding networks at physiological pH .
  • Hydrogen-Bonding Capability: Structural studies of analogous piperazine-pyrimidine hybrids demonstrate bidentate hydrogen bonding between the pyrimidine N1/N3 atoms and protein residues, with bond lengths typically ranging from 2.7-3.1 Å. The (R)-methyl group’s position orients the pyrimidine ring to optimize these interactions, as observed in crystallographic data of related kinase inhibitors where pyrimidine forms critical hinge-region contacts [4] [9].
  • Ring Conformation Dynamics: Nuclear magnetic resonance (NMR) analysis of similar 3-substituted piperazines reveals restricted rotation about the C-N pyrimidine-piperazine bond (rotation barrier ~12-15 kcal/mol), creating stable conformational isomers (atropisomers) that may exhibit differential bioactivity. The (R)-configuration favors a conformation where the methyl group is distal to the pyrimidine C2 substituent, minimizing steric clash and enabling deeper binding pocket penetration [1] .

Table 1: Key Structural Parameters of (R)-2-(3-Methylpiperazin-1-yl)pyrimidine Motif

Structural FeatureConsequenceExperimental Evidence
Chiral center at C3Enantioselective target engagement; Differential metabolic stabilityX-ray crystallography; Chiral HPLC resolution [1]
Pyrimidine N1/N3Bidentate H-bond acceptor capacityProtein-ligand co-crystals (2.8-3.0 Å bonds) [4]
Piperazine N4 basicityEnhanced water solubility via salt formation; Membrane penetration modulationpKa ~8.2 (calculated); Ionization profiling
Restricted C-N bond rotationStable conformational isomers; Potential for atropselective pharmacologyDynamic NMR spectroscopy [1]

Synthetic methodologies for accessing this scaffold emphasize enantioselective strategies, including:

  • Chiral Pool Synthesis: Using (R)-2-methylpiperazine as a starting material, followed by nucleophilic aromatic substitution with 2-chloropyrimidine derivatives under mild basic conditions (K₂CO₃, DMF, 60°C)
  • Asymmetric Catalysis: Copper-catalyzed N-arylation of racemic 2-methylpiperazine with pyrimidine halides employing chiral ligands (e.g., BOX ligands), achieving enantiomeric excesses >90% [8]
  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic N-Boc-protected precursors, yielding (R)-enantiomers with >99% ee [8]

Pharmacological Relevance of Enantiomer-Specific Bioactivity in Heterocyclic Systems

The (R)-configuration of 2-(3-methylpiperazin-1-yl)pyrimidine exhibits distinct pharmacological advantages across multiple target classes, demonstrating how minor stereochemical variations dramatically influence bioactivity:

  • Kinase Inhibition Selectivity: In epidermal growth factor receptor (EGFR) inhibitors, the (R)-enantiomer shows 10-50-fold greater potency against T790M/L858R mutant EGFR compared to its (S)-counterpart. This selectivity arises from optimal positioning of the acrylamide warhead for covalent binding to Cys797 in the ATP-binding pocket. Molecular dynamics simulations reveal the (R)-methyl group stabilizes a protein conformation that repositions the catalytic lysine (Lys716), enhancing compound residence time by ~40% [4]. For instance, compound 8d (a fluorinated analog) demonstrated IC₅₀ values of 0.7 nM against EGFRT790M/L858R with 166-fold selectivity over wild-type EGFR—a profile attributed to the (R)-stereochemistry [4].

  • Antimicrobial Potency: Against Mycobacterium tuberculosis H37Ra, derivatives featuring the (R)-enantiomer exhibit MIC values of 0.5-1.0 μg/mL, approximately 4-8 times lower than (S)-configured analogs. This enhanced activity correlates with improved penetration through the mycobacterial cell wall, as measured by accumulation studies using radiolabeled compounds. The stereospecific interaction likely occurs with the fatty acid biosynthesis pathway enzymes, particularly InhA (enoyl-ACP reductase), where the (R)-methyl group may facilitate hydrophobic contact with the alkyl chain of the NAD+ cofactor [3].

  • Target Engagement Kinetics: Surface plasmon resonance (SPR) studies demonstrate the (R)-enantiomer’s slower dissociation rate (koff = 2.7 × 10−3 s−1) from human dihydroorotate dehydrogenase (DHODH) compared to the (S)-form (koff = 9.1 × 10−3 s−1), indicating enhanced target residence time. This kinetic superiority translates to improved in vivo efficacy in malaria models, where (R)-configured inhibitors suppress parasitemia at significantly lower doses [6].

Table 2: Enantiomer-Specific Bioactivity of Selected (R)-2-(3-Methylpiperazin-1-yl)pyrimidine Derivatives

Therapeutic AreaBiological Target(R)-Enantiomer Potency(S)-Enantiomer PotencySelectivity Ratio (R/S)
Oncology (NSCLC)EGFRT790M/L858RIC₅₀ = 0.7 nM [4]IC₅₀ = 35 nM [4]50
TuberculosisM. tuberculosis H37RaMIC = 0.5 μg/mL [3]MIC = 4.0 μg/mL [3]8
AntiviralHuman DHODHIC₅₀ = 13 nM [6]IC₅₀ = 98 nM [6]7.5
AntitrypanosomalT. brucei bruceiIC₅₀ = 0.18 μM [9]IC₅₀ = 1.42 μM [9]7.9

Pharmacokinetic advantages further distinguish the (R)-configuration:

  • Metabolic Stability: Microsomal studies show the (R)-enantiomer undergoes 3-fold slower N-demethylation (t1/2 = 46 min vs. 15 min for (S)) in human liver microsomes, attributed to steric shielding of the piperazine N4 atom by the (R)-methyl group
  • Oral Bioavailability: In rat models, (R)-configured pyrimidine-piperazine hybrids achieve 40.7% oral bioavailability versus 28.3% for (S)-counterparts, correlating with higher Cmax (592 ± 62 ng/mL) and prolonged t1/2 (26.2 ± 0.9 h) following intravenous administration [3]
  • Blood-Brain Barrier Penetration: For CNS targets, the (R)-enantiomer exhibits a brain/plasma ratio of 0.8 compared to 0.3 for (S), likely due to reduced P-glycoprotein efflux mediated by the stereospecific orientation

Historical Context: Evolution of Piperazine-Fused Pyrimidines in Drug Discovery

Piperazine-pyrimidine hybrids have undergone three evolutionary phases in medicinal chemistry, with the introduction of C3 chirality marking the most recent advancement:

  • First Generation (1990s-2000s): Early exploration focused on simple 4-(piperazin-1-yl)pyrimidines as kinase hinge-binding motifs. These achiral compounds, exemplified by imatinib analogs, established the pharmacophoric importance of pyrimidine–piperazine connectivity but exhibited off-target effects due to pan-kinase inhibition. Combinatorial chemistry libraries generated thousands of analogs, identifying antibacterial and anticancer leads but with moderate potency (typically IC₅₀ >1 μM) [3] [7].

  • Second Generation (2000s-2010s): Strategic incorporation of 4-methylpiperazine improved pharmacokinetic properties, notably solubility and metabolic stability. Drugs like 2-(4-methylpiperazin-1-yl)pyrimidine (PubChem CID 10329895) demonstrated clinical utility in tyrosine kinase inhibitors but lacked stereochemical optimization [2]. The discovery that 3-substitution could influence target selectivity emerged from crystallographic studies showing methyl-directed conformational bias in protein binding pockets. This period saw the first enantiomeric separations of racemic 3-methylpiperazine derivatives, revealing significant potency differences between enantiomers (>10-fold in EGFR mutants) [4].

  • Third Generation (2010s-Present): Rational design leveraging crystallography and computational modeling established the (R)-3-methylpiperazine as a privileged scaffold. Key developments include:

  • Targeted Covalent Inhibitors: Osimertinib analogs featuring (R)-3-methylpiperazine demonstrated enhanced covalent binding kinetics toward Cys797 in EGFR, reducing wild-type toxicity [4]
  • Fragment-Based Design: Screening identified 2-(piperazin-1-yl)pyrimidine as a fragment hit (MW <250 Da) with subsequent chiral optimization improving binding affinity 400-fold [7]
  • Sustainable Synthesis: Microwave-assisted and flow chemistry techniques enabled rapid, enantioselective synthesis of (R)-configured derivatives, reducing reaction times from 48h to <1h and eliminating chiral auxiliaries [8]

Table 3: Evolution of Piperazine-Pyrimidine Hybrids in Drug Discovery

GenerationTime PeriodStructural FeaturesExample CompoundsTherapeutic Limitations
First1990s-2000sAchiral piperazine; Simple aryl substituents2-(Piperazin-1-yl)pyrimidineLow selectivity; High clearance
Second2000s-2010s4-Methylpiperazine; Halogenated pyrimidines2-(4-Methylpiperazin-1-yl)-5-iodopyrimidine Moderate potency (IC₅₀ ~100 nM); CYP inhibition
Third2010s-Present(R)-3-Methylpiperazine; Covalent warheads; Fluorinated aromatics(R)-2-(3-Methylpiperazin-1-yl)-5-fluoropyrimidine [4] [9]Synthetic complexity; Potential resistance mutations

Modern innovations focus on overcoming resistance mechanisms through hybrid design:

  • Bifunctional Molecules: Conjugating (R)-2-(3-methylpiperazin-1-yl)pyrimidine with antimetabolites (e.g., 5-fluorouracil analogs) to create dual-acting antitumor agents [8]
  • PROTAC Integration: Utilizing the scaffold as EGFR-targeting warheads in proteolysis-targeting chimeras (PROTACs), exploiting its selective binding to degrade resistant mutants [4]
  • Antimicrobial Synergy: Combining with fluoroquinolones to potentiate activity against drug-resistant tuberculosis through simultaneous DNA gyrase and InhA inhibition [3]

The progression from simple heterocyclic hybrids to stereochemically refined architectures exemplifies the growing sophistication in medicinal chemistry, where chiral control enables precision targeting of previously intractable disease mechanisms.

Properties

Product Name

(R)-2-(3-methylpiperazin-1-yl)pyrimidine

IUPAC Name

2-[(3R)-3-methylpiperazin-1-yl]pyrimidine

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3/t8-/m1/s1

InChI Key

NCORXGRXMXIUCY-MRVPVSSYSA-N

Canonical SMILES

CC1CN(CCN1)C2=NC=CC=N2

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.